molecular formula C17H15FN6O3 B357210 N4-(4-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 714931-21-2

N4-(4-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No. B357210
CAS RN: 714931-21-2
M. Wt: 370.3g/mol
InChI Key: HWNUUIWHMYXQPP-UHFFFAOYSA-N
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Description

N4-(4-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine, also known as FNPT, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FNPT is a small molecule that belongs to the class of pyrimidine derivatives and has been shown to possess various biological activities.

Mechanism of Action

Mode of Action

The mode of action of this compound is not well understood at this time. It’s possible that the compound interacts with its targets by binding to active sites, altering their function, or modulating their activity. The presence of fluorophenyl and methoxyphenyl groups may influence the compound’s interaction with its targets .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been shown to have antibacterial, antifungal, anti-inflammatory, and anticancer properties . Therefore, it’s possible that this compound could affect pathways related to these biological processes.

Pharmacokinetics

The presence of the fluorophenyl and methoxyphenyl groups may also affect its metabolism and excretion .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the potential biological activities suggested by its structure, it’s possible that the compound could have effects such as inhibiting bacterial growth, reducing inflammation, or killing cancer cells .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules or drugs, and the temperature. For example, the compound’s stability could be affected by exposure to light or heat. Its efficacy could also be influenced by the presence of other compounds that compete for the same targets .

Advantages and Limitations for Lab Experiments

One of the main advantages of N4-(4-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is its broad range of biological activities. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on N4-(4-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine. One potential area of research is the development of new derivatives of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, the development of new drug delivery systems for this compound may also be a promising area of research.

Synthesis Methods

The synthesis of N4-(4-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has been reported in the literature using various methods. One of the most common methods involves the reaction of 4-fluoroaniline, 4-methoxyaniline, and 5-nitro-2,4,6-triaminopyrimidine in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N4-(4-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has been extensively studied for its potential use in the treatment of various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-N-(4-fluorophenyl)-2-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN6O3/c1-27-13-8-6-12(7-9-13)21-17-22-15(19)14(24(25)26)16(23-17)20-11-4-2-10(18)3-5-11/h2-9H,1H3,(H4,19,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNUUIWHMYXQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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